molecular formula C20H22N2O2S B2686882 1-(2,2-diphenylacetyl)-3-[(oxolan-2-yl)methyl]thiourea CAS No. 642956-92-1

1-(2,2-diphenylacetyl)-3-[(oxolan-2-yl)methyl]thiourea

Cat. No.: B2686882
CAS No.: 642956-92-1
M. Wt: 354.47
InChI Key: HUECDTMZCZRBJS-UHFFFAOYSA-N
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Description

1-(2,2-Diphenylacetyl)-3-[(oxolan-2-yl)methyl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-diphenylacetyl)-3-[(oxolan-2-yl)methyl]thiourea typically involves the reaction of 2,2-diphenylacetyl chloride with 3-[(oxolan-2-yl)methyl]thiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diphenylacetyl)-3-[(oxolan-2-yl)methyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-(2,2-Diphenylacetyl)-3-[(oxolan-2-yl)methyl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-diphenylacetyl)-3-[(oxolan-2-yl)methyl]thiourea involves its interaction with molecular targets, such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s unique structure allows it to interact with specific pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(2,2-Diphenylacetyl)-3-[(oxolan-2-yl)methyl]thiourea is unique due to its thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(oxolan-2-ylmethylcarbamothioyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c23-19(22-20(25)21-14-17-12-7-13-24-17)18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11,17-18H,7,12-14H2,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUECDTMZCZRBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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